molecular formula C16H11ClN4 B12582993 6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-69-3

6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B12582993
CAS No.: 596825-69-3
M. Wt: 294.74 g/mol
InChI Key: FUCYTJJZKKJJLY-UHFFFAOYSA-N
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Description

6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines

Preparation Methods

The synthesis of 6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine with naphthalen-1-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as palladium on carbon, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to anticancer effects. The exact molecular pathways involved depend on the specific biological context .

Comparison with Similar Compounds

6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:

    6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine: This compound lacks the naphthalen-1-ylmethyl group and has different biological activities.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound has a thiadiazine ring instead of a pyridazine ring and exhibits different pharmacological properties.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another similar compound with a different ring structure and biological activities.

Properties

CAS No.

596825-69-3

Molecular Formula

C16H11ClN4

Molecular Weight

294.74 g/mol

IUPAC Name

6-chloro-3-(naphthalen-1-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H11ClN4/c17-14-8-9-15-18-19-16(21(15)20-14)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2

InChI Key

FUCYTJJZKKJJLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NN=C4N3N=C(C=C4)Cl

Origin of Product

United States

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